molecular formula C4H7NO2 B7884488 Vinyl glycine

Vinyl glycine

Cat. No.: B7884488
M. Wt: 101.10 g/mol
InChI Key: CUHFCSMYBZBTIT-UHFFFAOYSA-N
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Description

Vinyl glycine, also known as L-vinylglycine, is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of a vinyl group attached to the alpha carbon of glycine. This compound is notable for its role as an irreversible inhibitor of aspartate aminotransferase, an enzyme involved in amino acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl glycine can be synthesized through various methods. One common approach involves the use of ethylene oxide as a vinyl cation equivalent in the formal vinylation of an amino acid-derived dianion . Another method involves the pyrolysis of an intermediate sulfoxide at high temperatures, which yields Cbz-protected this compound with high efficiency and minimal side products .

Industrial Production Methods

Industrial production of this compound often employs nickel-catalyzed cross-electrophile coupling of N-carbonyl-protected alpha-pivaloyloxy glycine with vinyl halides and triflates. This method allows for the synthesis of alpha-amino acids bearing branched vinyl groups, which are challenging to produce using traditional methods .

Chemical Reactions Analysis

Types of Reactions

Vinyl glycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethylene oxide, nickel catalysts, and various halides and triflates. The conditions often involve high temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as Cbz-protected this compound and other substituted amino acids .

Mechanism of Action

Vinyl glycine exerts its effects primarily by inhibiting aspartate aminotransferase. It acts as an irreversible inhibitor by forming a covalent bond with the enzyme, thereby blocking its activity. This inhibition affects amino acid metabolism and can have various downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-vinyl tyrosine
  • Alpha-vinyl DOPA
  • Alpha-vinyl glutamate
  • Alpha-vinyl ornithine
  • Alpha-vinyl lysine
  • Alpha-vinyl arginine

Uniqueness

Vinyl glycine is unique due to its specific inhibition of aspartate aminotransferase and its role as a suicide substrate for pyridoxal phosphate-dependent enzymes. This makes it particularly valuable in studies of enzyme mechanisms and in the development of enzyme inhibitors .

Properties

IUPAC Name

2-(ethenylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-5-3-4(6)7/h2,5H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFCSMYBZBTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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